molecular formula C18H18N4O2 B14098612 N-(3-ethoxybenzyl)-4-phenyl-1H-1,2,3-triazole-5-carboxamide

N-(3-ethoxybenzyl)-4-phenyl-1H-1,2,3-triazole-5-carboxamide

Cat. No.: B14098612
M. Wt: 322.4 g/mol
InChI Key: NWIQBYNXSXPQBN-UHFFFAOYSA-N
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Description

N-(3-ethoxybenzyl)-4-phenyl-1H-1,2,3-triazole-5-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, in particular, has garnered interest due to its unique structural features and potential therapeutic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-ethoxybenzyl)-4-phenyl-1H-1,2,3-triazole-5-carboxamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the Triazole Ring: The triazole ring is formed through a reaction between an azide and an alkyne.

    Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction.

    Ethoxy Group Addition: The ethoxy group is added through an etherification reaction.

    Carboxamide Formation: The final step involves the formation of the carboxamide group through an amide coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-ethoxybenzyl)-4-phenyl-1H-1,2,3-triazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyl and ethoxy groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of reduced triazole derivatives.

    Substitution: Formation of substituted triazole derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-ethoxybenzyl)-4-phenyl-1H-1,2,3-triazole-5-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides
  • 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one

Uniqueness

N-(3-ethoxybenzyl)-4-phenyl-1H-1,2,3-triazole-5-carboxamide stands out due to its unique combination of structural features, including the triazole ring, benzyl group, and ethoxy group. These features contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound for further research and development.

Properties

Molecular Formula

C18H18N4O2

Molecular Weight

322.4 g/mol

IUPAC Name

N-[(3-ethoxyphenyl)methyl]-5-phenyl-2H-triazole-4-carboxamide

InChI

InChI=1S/C18H18N4O2/c1-2-24-15-10-6-7-13(11-15)12-19-18(23)17-16(20-22-21-17)14-8-4-3-5-9-14/h3-11H,2,12H2,1H3,(H,19,23)(H,20,21,22)

InChI Key

NWIQBYNXSXPQBN-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC(=C1)CNC(=O)C2=NNN=C2C3=CC=CC=C3

Origin of Product

United States

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